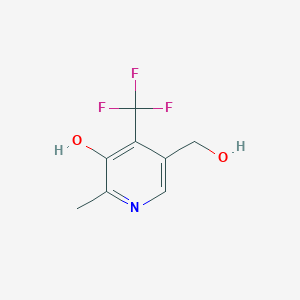
3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(trifluoromethyl)- is a complex organic compound with a unique structure that includes a pyridine ring substituted with hydroxyl, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Functional Group Introduction: The hydroxyl, methyl, and trifluoromethyl groups are introduced through various reactions such as halogenation, nucleophilic substitution, and reduction.
Final Product Formation: The final product is obtained through purification techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(trifluoromethyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and trifluoromethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinemethanol, 5-hydroxy-4,6-dimethyl-: Similar structure but lacks the trifluoromethyl group.
3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-: Contains an additional hydroxymethyl group.
3-Pyridinemethanol, 5-hydroxy-4-(methoxymethyl)-6-methyl-: Contains a methoxymethyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in 3-Pyridinemethanol, 5-hydroxy-6-methyl-4-(trifluoromethyl)- makes it unique, as this group significantly influences the compound’s chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug development and other applications.
Properties
CAS No. |
53514-73-1 |
|---|---|
Molecular Formula |
C8H8F3NO2 |
Molecular Weight |
207.15 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-methyl-4-(trifluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C8H8F3NO2/c1-4-7(14)6(8(9,10)11)5(3-13)2-12-4/h2,13-14H,3H2,1H3 |
InChI Key |
YYEAXFSAZDBXER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















